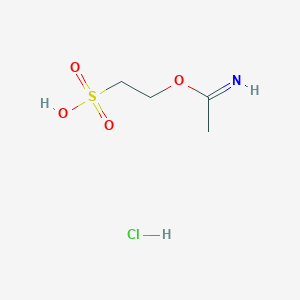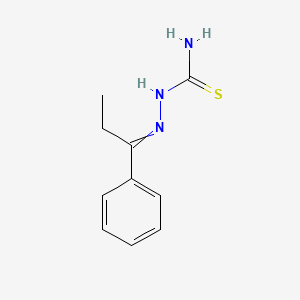![molecular formula C11H14Br2O B14336575 2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one CAS No. 105826-15-1](/img/structure/B14336575.png)
2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its diverse chemical properties and applications in various fields of research.
Métodos De Preparación
The synthesis of 2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one involves multiple steps, typically starting with the formation of the bicyclo[3.3.1]nonane core. This can be achieved through multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one involves its interaction with specific molecular targets. The bromine atoms play a crucial role in these interactions, often participating in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparación Con Compuestos Similares
2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one can be compared with other bicyclo[3.3.1]nonane derivatives, such as:
Bicyclo[3.3.1]nonane-2,6-dione: This compound has a similar core structure but lacks the bromine atoms, resulting in different chemical properties and reactivity.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: This derivative contains nitrogen atoms, which significantly alter its chemical behavior and applications.
The uniqueness of 2’,2’-Dibromospiro[bicyclo[33
Propiedades
Número CAS |
105826-15-1 |
|---|---|
Fórmula molecular |
C11H14Br2O |
Peso molecular |
322.04 g/mol |
Nombre IUPAC |
1',1'-dibromospiro[bicyclo[3.3.1]nonane-7,2'-cyclopropane]-3-one |
InChI |
InChI=1S/C11H14Br2O/c12-11(13)6-10(11)4-7-1-8(5-10)3-9(14)2-7/h7-8H,1-6H2 |
Clave InChI |
CKXHOEYXZJYQDD-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(=O)CC1CC3(C2)CC3(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)

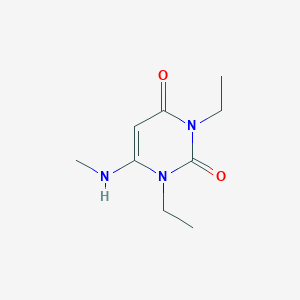
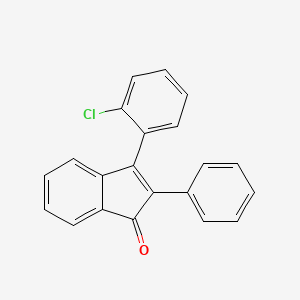
![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)
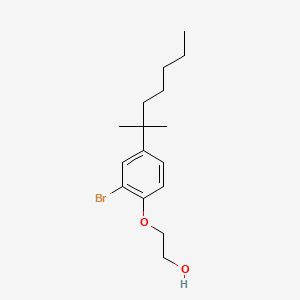
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
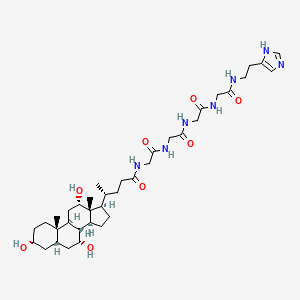
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
